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Compound of Interest

Compound Name:
4-chloro-N-(2-chloro-1-

phenylethyl)benzamide

CAS No.: 338963-24-9

Cat. No.: B2899941

Get Quote

Subtitle: Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Executive Summary
2-chloro-N-(4-chlorobenzoyl)-1-phenylethylamine (also systematically referred to as N-(2-

chloro-1-phenylethyl)-4-chlorobenzamide) is a specialized electrophilic amide intermediate. It

serves as a pivotal precursor in the synthesis of 2,4-disubstituted oxazolines, a class of

heterocycles widely utilized in medicinal chemistry as bioisosteres for esters and amides, and

in asymmetric catalysis as chiral ligands.

This guide provides a comprehensive analysis of its physicochemical properties, a validated

synthetic protocol via the chlorination of N-(2-hydroxy-1-phenylethyl)-4-chlorobenzamide, and

its primary application in the cyclization to 2-(4-chlorophenyl)-4-phenyloxazoline. The

compound’s reactivity profile is dominated by the electrophilic alkyl chloride and the

nucleophilic amide oxygen, facilitating intramolecular cyclization under basic conditions.
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Chemical Identity & Physicochemical Properties[1]
[2][3]
Nomenclature and Structure

IUPAC Name:N-(2-chloro-1-phenylethyl)-4-chlorobenzamide

Common Name: 2-chloro-N-(4-chlorobenzoyl)-1-phenylethylamine

Molecular Formula:

Molecular Weight: 294.18 g/mol

Structural Features:

Amide Linkage: Connects the 4-chlorobenzoyl moiety to the phenylethylamine backbone.

Alkyl Chloride: A primary alkyl chloride at the

-position relative to the nitrogen, acting as the leaving group for cyclization.

Chiral Center: The C1 carbon (benzylic) is chiral. The compound exists as enantiomers (R

or S) if prepared from enantiopure phenylglycinol.

Predicted Physicochemical Data
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Property Value (Predicted) Context

LogP 3.8 - 4.2
Highly lipophilic due to two

chlorophenyl rings.

Melting Point 115 - 125 °C
Typical for bis-aryl amides;

dependent on enantiopurity.

Solubility
Low in water; High in DCM,

EtOAc, DMSO

Requires organic solvents for

reaction.

pKa (Amide NH) ~15

Weakly acidic; deprotonation

requires strong base (e.g.,

NaH, KOH).

Reactivity
Electrophilic (Alkyl Cl),

Nucleophilic (Amide O)

Prone to cyclization under

basic conditions.

Synthesis & Reaction Mechanism[1][4][5][6]
The synthesis of 2-chloro-N-(4-chlorobenzoyl)-1-phenylethylamine is typically achieved via a

two-step sequence starting from 2-amino-2-phenylethanol (phenylglycinol). This route ensures

the retention of stereochemistry (if starting with chiral material) and high regioselectivity.

Synthetic Pathway (DOT Diagram)

Phenylglycinol
(2-amino-2-phenylethanol)

N-(2-hydroxy-1-phenylethyl)-
4-chlorobenzamide

Amidation

4-Chlorobenzoyl Chloride
(Et3N, DCM, 0°C) 2-Chloro-N-(4-chlorobenzoyl)-

1-phenylethylamine

Chlorination (Sn2)

Thionyl Chloride (SOCl2)
(Reflux or DCM/DMF)

2-(4-chlorophenyl)-
4-phenyloxazoline

Base (NaOH/KOH)
Cyclization

Click to download full resolution via product page

Figure 1: Synthetic pathway from phenylglycinol to the target chloro-amide and subsequent

cyclization.
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Detailed Mechanism
Amidation: The amino group of phenylglycinol attacks the carbonyl carbon of 4-

chlorobenzoyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct.

Chlorination: The hydroxyl group of the intermediate amide reacts with thionyl chloride (

) to form a chlorosulfite intermediate. This intermediate collapses via an

(with inversion if secondary, but here the OH is primary) or

mechanism to yield the alkyl chloride.

Note: Since the hydroxyl group is on the primary carbon (C2) in phenylglycinol derivatives

(

), the chlorination occurs at the primary position, yielding the target 2-chloro compound.

Experimental Protocols
Synthesis of N-(2-hydroxy-1-phenylethyl)-4-
chlorobenzamide (Intermediate)
Reagents: Phenylglycinol (10 mmol), 4-Chlorobenzoyl chloride (10 mmol), Triethylamine (12

mmol), Dichloromethane (DCM, 50 mL).

Setup: Dissolve phenylglycinol and triethylamine in dry DCM in a round-bottom flask under

nitrogen. Cool to 0°C.

Addition: Add 4-chlorobenzoyl chloride dropwise over 15 minutes.

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours.

Workup: Quench with water. Wash the organic layer with 1M HCl, saturated

, and brine. Dry over

and concentrate.

Purification: Recrystallize from EtOAc/Hexane to obtain the hydroxy-amide intermediate.
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Synthesis of 2-chloro-N-(4-chlorobenzoyl)-1-
phenylethylamine (Target)
Reagents: Intermediate Amide (5 mmol), Thionyl Chloride (

, 15 mmol), DCM (20 mL), DMF (cat.).

Setup: Dissolve the intermediate amide in dry DCM. Add a catalytic amount of DMF (1-2

drops).

Chlorination: Add

dropwise at RT. (Caution: Gas evolution of

and HCl).

Reflux: Heat the mixture to reflux for 2-4 hours. Monitor by TLC (the chloride is less polar

than the alcohol).

Workup: Cool to RT. Evaporate the solvent and excess

under reduced pressure.

Neutralization: Redissolve the residue in DCM and wash with cold saturated

solution (rapidly, to avoid cyclization). Dry and concentrate.

Yield: The product is typically obtained as a solid or viscous oil, often used directly in the

next step due to its reactivity.

Cyclization to Oxazoline (Application)
Reagents: Chloro-amide (Target), NaOH (aq) or NaH (THF).

Procedure: Treat the chloro-amide with ethanolic KOH or NaH in THF.

Mechanism: The amide oxygen attacks the carbon bearing the chlorine (intramolecular

), displacing the chloride and forming the 5-membered oxazoline ring.
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Product:2-(4-chlorophenyl)-4-phenyloxazoline.

Applications in Drug Development
Oxazoline Scaffolds as Bioisosteres
The 2-oxazoline ring serves as a bioisostere for esters and amides in drug design. It offers:

Metabolic Stability: More resistant to hydrolysis than linear amides.

Rigidity: Constrains the conformation of the side chains, potentially improving binding affinity

to receptors (e.g., GPCRs).

Lipophilicity: Modulates the LogP of the molecule.

Chiral Ligands (Enantiopure Synthesis)
If (R)- or (S)-phenylglycinol is used, the resulting chiral oxazolines are precursors to Pybox or

Box ligands, which are standard in asymmetric catalysis (e.g., copper-catalyzed

cyclopropanation or aziridination).

Biological Activity Potential
Derivatives of 2,4-diphenyloxazoline have shown activity as:

Insecticides/Acaricides: Similar to Etoxazole (though Etoxazole is a 2,6-difluorophenyl

derivative).

Antifungals: Disrupting cell wall synthesis.

Dopamine/Serotonin Modulators: Due to the structural similarity to psychoactive

phenethylamines.

Safety & Handling
Hazard Class: Irritant (Skin/Eye), Potential Alkylating Agent.

Alkylating Potential: The
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-chloroamine motif resembles a "nitrogen mustard" half-mustard, though the amide nitrogen
is non-basic and less reactive. However, under physiological conditions or in the presence of
nucleophiles (DNA/Proteins), it may alkylate targets. Handle with gloves and in a fume hood.

Stability: Moisture sensitive. The alkyl chloride can hydrolyze back to the alcohol or cyclize

spontaneously if traces of base are present. Store under inert gas at 4°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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